N-Cyclopropyl-3-(piperazin-1-yl)propanamide
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Overview
Description
N-Cyclopropyl-3-(piperazin-1-yl)propanamide is a chemical compound characterized by the presence of a cyclopropyl group attached to a piperazine ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(piperazin-1-yl)propanamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Amide Bond Formation: The final step involves the formation of the amide bond between the cyclopropyl group and the piperazine ring. This can be achieved through the reaction of cyclopropylamine with 3-(piperazin-1-yl)propanoic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Cyclopropyl-3-(piperazin-1-yl)propanamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Cyclopropyl-3-(piperazin-1-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-3-(morpholin-4-yl)propanamide: Similar structure but with a morpholine ring instead of piperazine.
N-Cyclopropyl-3-(pyrrolidin-1-yl)propanamide: Contains a pyrrolidine ring instead of piperazine.
N-Cyclopropyl-3-(piperidin-1-yl)propanamide: Features a piperidine ring in place of piperazine.
Uniqueness
N-Cyclopropyl-3-(piperazin-1-yl)propanamide is unique due to the presence of the piperazine ring, which offers distinct chemical properties and reactivity compared to other similar compounds. The piperazine ring can participate in a variety of chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C10H19N3O/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13/h9,11H,1-8H2,(H,12,14) |
InChI Key |
ZVHAAJDZSKLUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCN2CCNCC2 |
Origin of Product |
United States |
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